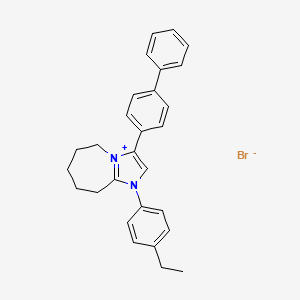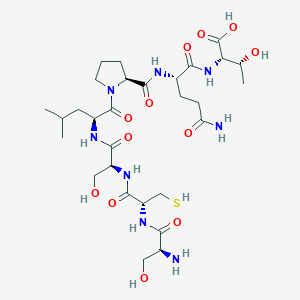
Dspe-peg36-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dspe-peg36-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dspe-peg36-dbco is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzocyclooctyne (DBCO). The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable activating agent.
Coupling with DBCO: The activated PEG is then coupled with DBCO under controlled conditions to form the final product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C for long-term stability .
Análisis De Reacciones Químicas
Types of Reactions
Dspe-peg36-dbco undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Typically carried out in aqueous or organic solvents at room temperature.
Substitution Reactions: Conducted using nucleophiles under mild conditions.
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Products: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Dspe-peg36-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in cell culture studies to investigate protein interactions and functions.
Medicine: Utilized in drug delivery systems and therapeutic research.
Industry: Applied in nanotechnology and new materials research.
Mecanismo De Acción
Dspe-peg36-dbco functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages that enable the selective degradation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Dspe-peg4-dbco
- Dspe-peg12-dbco
- Dspe-peg24-dbco
Uniqueness
Dspe-peg36-dbco is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .
Propiedades
Fórmula molecular |
C133H240N3O47P |
|---|---|
Peso molecular |
2664.3 g/mol |
Nombre IUPAC |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1 |
Clave InChI |
CEJUHYQCAPJHDI-UWMUHIHNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


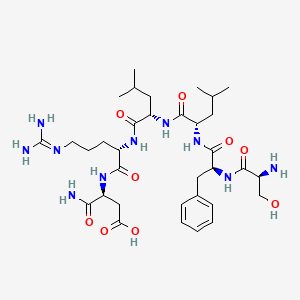
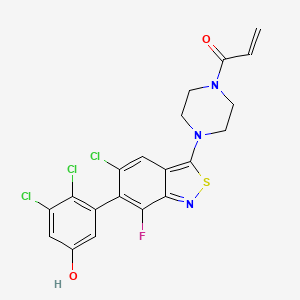
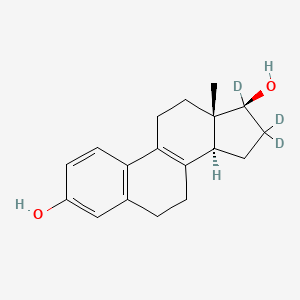
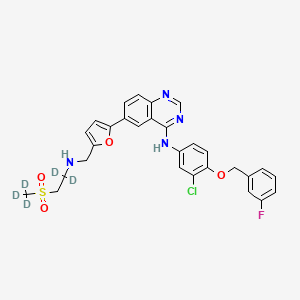
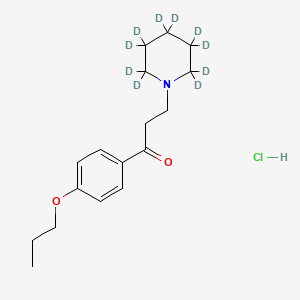
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

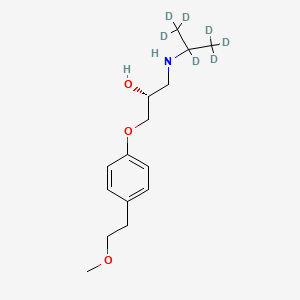
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
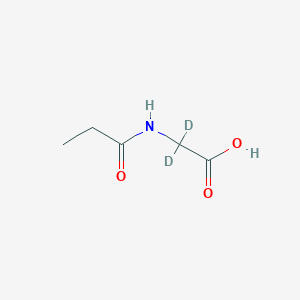
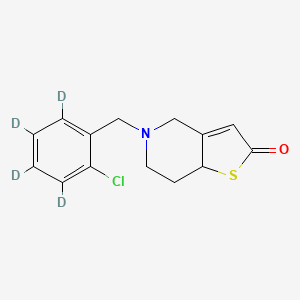
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
